molecular formula C16H15F3N2O4 B2918640 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide CAS No. 1705998-66-8

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide

Cat. No.: B2918640
CAS No.: 1705998-66-8
M. Wt: 356.301
InChI Key: WWZKDJPHCVSQEN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethoxy group and a hydroxypropyl group linked to a dihydropyridinone moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridinone intermediate, which can be achieved through a condensation reaction between a suitable aldehyde and an amine. The resulting dihydropyridinone is then coupled with a hydroxypropyl derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The dihydropyridinone moiety can be reduced to a pyridine derivative.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dihydropyridinone can produce a pyridine derivative.

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It can be utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the hydroxypropyl and dihydropyridinone moieties contribute to its biological activity.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)25-13-6-2-1-5-12(13)15(24)20-9-11(22)10-21-8-4-3-7-14(21)23/h1-8,11,22H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKDJPHCVSQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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